Methyl1,5-dimethylpyrrolidine-3-carboxylate
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Overview
Description
Methyl1,5-dimethylpyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1,5-dimethylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl1,5-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Functionalized pyrrolidine derivatives with different substituents.
Scientific Research Applications
Methyl1,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl1,5-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl1,5-dimethylpyrrolidine-2-carboxylate
- Ethyl1,5-dimethylpyrrolidine-3-carboxylate
- Methyl1,5-dimethylpyrrolidine-4-carboxylate
Uniqueness
Methyl1,5-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1,5-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-4-7(5-9(6)2)8(10)11-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FPZVTGYANWSZSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C)C(=O)OC |
Origin of Product |
United States |
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